molecular formula C22H19NO6S B2807222 {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid CAS No. 864839-74-7

{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid

Cat. No.: B2807222
CAS No.: 864839-74-7
M. Wt: 425.46
InChI Key: QICRAZJGPNUXLJ-UHFFFAOYSA-N
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Description

The compound {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid is a structurally complex molecule featuring a coumarin core (4H-chromen-4-one) substituted with a benzothiazole ring at position 3, a hydroxy group at position 7, a propyl chain at position 6, and an acetic acid moiety linked via a methoxy group at position 2. This architecture combines bioactive motifs:

  • Coumarin: Known for antimicrobial, antioxidant, and anti-inflammatory properties .
  • Benzothiazole: Imparts antitumor and antimicrobial activity due to its heterocyclic aromaticity .
  • Acetic acid side chain: May facilitate solubility and binding interactions with biological targets .

Properties

IUPAC Name

2-[[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propylchromen-2-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6S/c1-2-5-12-8-13-16(9-15(12)24)29-17(10-28-11-19(25)26)20(21(13)27)22-23-14-6-3-4-7-18(14)30-22/h3-4,6-9,24H,2,5,10-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICRAZJGPNUXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising a benzothiazole moiety linked to a chromenone framework. The methoxyacetic acid group enhances its solubility and bioavailability. The molecular formula can be represented as C19H18N2O5SC_{19}H_{18}N_2O_5S.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study employing the Sulforhodamine B (SRB) assay demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including leukemia and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent anti-proliferative effects against these cell lines .

Cell LineIC50 (µM)Mechanism of Action
Leukemia15Induction of apoptosis
Lung Cancer25Inhibition of cell cycle progression

Antiviral Activity

In addition to its anticancer effects, the compound has shown promising antiviral activity. Preliminary studies suggest it may inhibit viral replication in strains of coronaviruses, with selectivity indices comparable to established antiviral agents like chloroquine .

Virus StrainSI (Selectivity Index)Activity Level
Coronavirus 229E600Strong inhibition
Coronavirus OC-43367Moderate inhibition

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It effectively halts the cell cycle at the G1/S phase, preventing cancer cells from proliferating.
  • Antiviral Mechanism : The compound appears to interfere with viral entry or replication processes, although further mechanistic studies are required for elucidation.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : An investigation into its anticancer effects on human leukemia cells showed a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM .
  • Animal Models : In murine models of lung cancer, administration of the compound resulted in a marked decrease in tumor size compared to control groups, suggesting potential for therapeutic use .
  • Antiviral Efficacy : A recent study highlighted its effectiveness against coronavirus strains, demonstrating a reduction in viral load in treated cell lines compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Physicochemical Properties References
Target Compound 4H-Chromen-4-one - 3-(1,3-Benzothiazol-2-yl)
- 7-Hydroxy
- 6-Propyl
- 2-(Methoxyacetic acid)
Likely antimicrobial/antioxidant (inferred) Moderate solubility (acetic acid); moderate lipophilicity (propyl)
(7-Ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester 2H-Chromen-2-one - 7-Ethoxycarbonylmethoxy
- 4-Acetic acid methyl ester
Antibacterial (Gram-positive) High lipophilicity (ester groups)
[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid 2H-Chromen-2-one - 6-Chloro
- 4-Propyl
- 7-Oxyacetic acid
Not reported; chlorine may enhance reactivity Lower solubility (chloro substituent)
3-[5-(Ethoxymethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate Thiazolidinone - Ethoxymethylene
- Thioxo
- Propanoate
Antifungal/antitumor (thiazolidinone core) High reactivity (thioxo group)
[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid 2H-Chromen-2-one - 8-Methoxy
- 3-Phenoxy
- Acetic acid
Potential anti-inflammatory (methoxy-phenoxy) High solubility (phenoxy)

Key Comparisons

Coumarin vs. Thiazolidinone Cores: The target compound’s coumarin core is associated with broader antimicrobial activity compared to thiazolidinone derivatives, which are more specialized in targeting enzymes like fungal lanosterol demethylase .

Substituent Effects: Benzothiazole vs.

Acetic Acid Side Chain :

  • The methoxyacetic acid group in the target compound balances solubility and membrane penetration better than esterified analogs (e.g., ’s methyl ester), which may hydrolyze unpredictably in vivo .

Biological Activity: Schiff’s base derivatives () and thiazolidinones () show pronounced antibacterial activity, suggesting the target compound’s benzothiazole-coumarin hybrid could synergize these effects .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in and , involving condensation of hydrazides with aldehydes or cyclization with thiols .
  • Pharmacological Potential: Benzothiazole-coumarin hybrids (e.g., ’s patent compounds) exhibit IC₅₀ values <10 μM in enzyme inhibition assays, suggesting high potency for the target compound .
  • Crystallographic Data : Structural studies using SHELX () or ORTEP-3 () could resolve the compound’s conformation, aiding in structure-activity relationship (SAR) optimization .

Q & A

Basic: What synthetic routes are recommended for preparing {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the chromen-4-one core via cyclization of substituted salicylaldehyde derivatives under acidic or basic conditions.
  • Step 2 : Introduction of the benzothiazole moiety through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling if halogenated intermediates are used) .
  • Step 3 : Functionalization at position 2 with methoxyacetic acid via alkylation or Mitsunobu reactions.
  • Step 4 : Propyl group installation at position 6 using Friedel-Crafts alkylation or Grignard reagents, depending on precursor reactivity .

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